TCAB Versus TCDD: Quantified In Vivo Potency Differential Across Multiple Toxicological Endpoints
In a comprehensive comparative analysis of TCAB toxicological effects against 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) using data from NTP 13-week gavage studies in F344/N rats and B6C3F1 mice, TCAB was determined to be from two to six orders of magnitude (100- to 1,000,000-fold) less potent than TCDD, with the exact potency differential depending on the specific toxicological endpoint evaluated [1]. This quantification establishes TCAB as a moderate-potency AhR agonist relative to the ultra-potent TCDD, providing a critical calibration point for researchers requiring a dioxin-like compound with attenuated but measurable activity that still induces the full spectrum of AhR-mediated responses including thymic atrophy, hepatic CYP1A induction, and decreased body weight gain [2].
| Evidence Dimension | Relative toxicological potency (orders of magnitude difference) |
|---|---|
| Target Compound Data | TCAB potency baseline |
| Comparator Or Baseline | TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) |
| Quantified Difference | TCAB is 100× to 1,000,000× less potent than TCDD depending on endpoint |
| Conditions | Comparative analysis of 13-week gavage studies in F344/N rats and B6C3F1 mice; endpoints included body weight, organ weights (thymus, liver, spleen), and CYP1A induction |
Why This Matters
This quantitative potency differential allows researchers to select TCAB when a dioxin-like compound with measurable but substantially attenuated activity is required, avoiding the extreme potency and associated handling restrictions of TCDD while preserving AhR-mediated mechanistic relevance.
- [1] van Birgelen APJM, Hébert CD, Wenk ML, Grimes LK, Chapin RE, Mahler JF, Travlos GS, Bucher JR. Toxicity of 3,3′,4,4′-tetrachloroazobenzene in rats and mice. Toxicol Appl Pharmacol. 1999;156(2):147-159. doi: 10.1006/taap.1999.8648. PMID: 10198279. View Source
- [2] National Toxicology Program. NTP Technical Report on the Toxicity Studies of 3,3′,4,4′-Tetrachloroazobenzene (CAS No. 14047-09-7) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxic Rep Ser. 1998 Nov;65:1-76. Abstract: TCAB caused typical dioxin-like effects including thymic atrophy, increased liver weights, CYP1A induction. View Source
